

Application Note & Protocol: Determination of Uzansertib IC50 in Cancer Cell Lines

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Compound of Interest

Compound Name: Uzansertib

Cat. No.: B608087

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Introduction

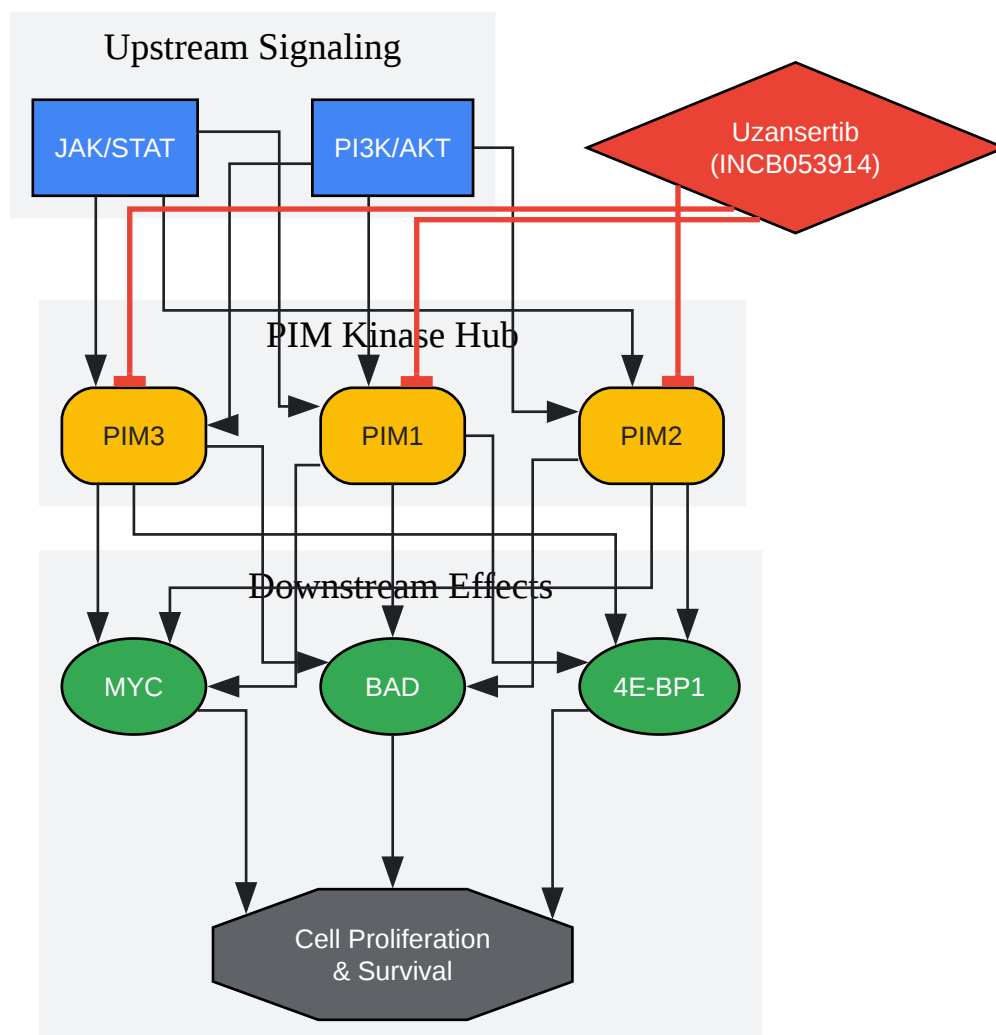
Uzansertib, also known as INCB053914, is an orally available, ATP-competitive small molecule that acts as a pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.^{[1][2][3][4]} The PIM kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell cycle progression, proliferation, and survival.^{[4][5]} These kinases are often overexpressed in various hematologic and solid tumors, making them a compelling target for anticancer drug development.^{[5][6]}

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **Uzansertib** in various cancer cell lines. The IC50 value is a critical measure of drug potency, quantifying the concentration of the inhibitor required to reduce a specific biological process by 50%. The protocols outlined below describe standard cell viability assays, data analysis, and include known IC50 values for **Uzansertib** to serve as a benchmark.

Mechanism of Action

Uzansertib exerts its antineoplastic activity by binding to and inhibiting all three PIM kinase isoforms.^{[3][4]} PIM kinases are downstream effectors of several oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.^{[6][7][8]} Upon activation, PIM kinases

phosphorylate a variety of downstream substrates that promote cell survival and proliferation, such as BAD, p21, p27, and MYC.[9][10] By inhibiting PIM kinases, **Uzansertib** prevents the phosphorylation of these targets, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where these pathways are active.[1][3]



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Uzansertib inhibits the PIM kinase signaling pathway.

Data Presentation: IC50 Values of Uzansertib

The inhibitory activity of **Uzansertib** has been characterized in both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values of **Uzansertib**

Target Kinase	IC50 (nM)
PIM1	0.24
PIM2	30
PIM3	0.12

(Data sourced from biochemical assays)[[1](#)][[2](#)][[11](#)]

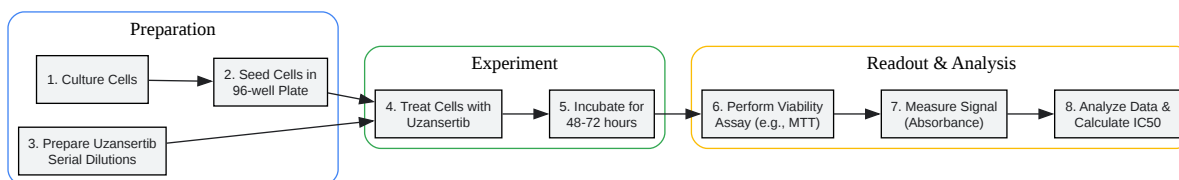
Table 2: Cell-Based IC50 / GI50 Values of **Uzansertib** in Cancer Cell Lines

Cancer Type	Cell Line(s)	IC50 / GI50 Range (nM)
Hematological Malignancies	Various	3 - 300
Acute Myeloid Leukemia (AML)	MOLM-16	~4 (pBAD inhibition)
Multiple Myeloma (MM)	KMS-12-BM	~27 (pBAD inhibition)
AML, MM, DLBCL, MCL, T-ALL	Various	13.2 - 230

(Data represents anti-proliferative (IC50) or growth inhibition (GI50) values)[[1](#)][[2](#)]

Experimental Protocols

Determining the IC50 value of **Uzansertib** requires a precise and reproducible experimental workflow. Below are detailed protocols for commonly used cell viability assays.



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General experimental workflow for IC50 determination.

Protocol 1: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

- Cancer cell line of interest
- **Uzansertib** (INCB053914)
- Dimethyl sulfoxide (DMSO, sterile)
- Complete cell culture medium (e.g., RPMI, DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
- Solubilization solution (e.g., 150 μ L DMSO or 10% SDS in 0.01M HCl)[12][13]
- Sterile 96-well flat-bottom plates
- Humidified incubator (37°C, 5% CO₂)

- Microplate reader (absorbance at 490 or 570 nm)[12][13]

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Trypsinize (for adherent cells) and perform a cell count.
 - Dilute cells in complete medium to a final concentration that will result in 50-70% confluency after 72 hours. A typical starting point is 3,000-10,000 cells per well.
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate.[13] Incubate overnight to allow for cell attachment.
- Preparation of **Uzansertib** Dilutions:
 - Prepare a 10 mM stock solution of **Uzansertib** in DMSO.
 - Perform serial dilutions in complete culture medium to obtain a range of concentrations. A suggested 2x final concentration range is 2000 nM down to ~0.1 nM. This allows for a final 1x concentration range of 1000 nM to ~0.05 nM in the wells.
 - Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a media-only control (no cells).
- Cell Treatment:
 - Carefully remove the medium from the wells.
 - Add 100 μ L of the prepared **Uzansertib** dilutions and controls to the respective wells. Each concentration should be tested in triplicate.
- Incubation:
 - Incubate the plate for 48 to 72 hours in a humidified incubator.

- MTT Assay and Measurement:
 - Add 10-20 μ L of MTT solution (5 mg/mL) to each well.[\[12\]](#)[\[14\]](#)
 - Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
[\[12\]](#)[\[13\]](#)
 - Carefully aspirate the medium containing MTT.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.[\[12\]](#)[\[13\]](#)
 - Shake the plate gently for 10 minutes to ensure complete solubilization.[\[13\]](#)
 - Measure the absorbance at 490 nm or 570 nm using a microplate reader.[\[12\]](#)[\[13\]](#)

Protocol 2: CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive luminescent readout.[\[15\]](#)

Materials:

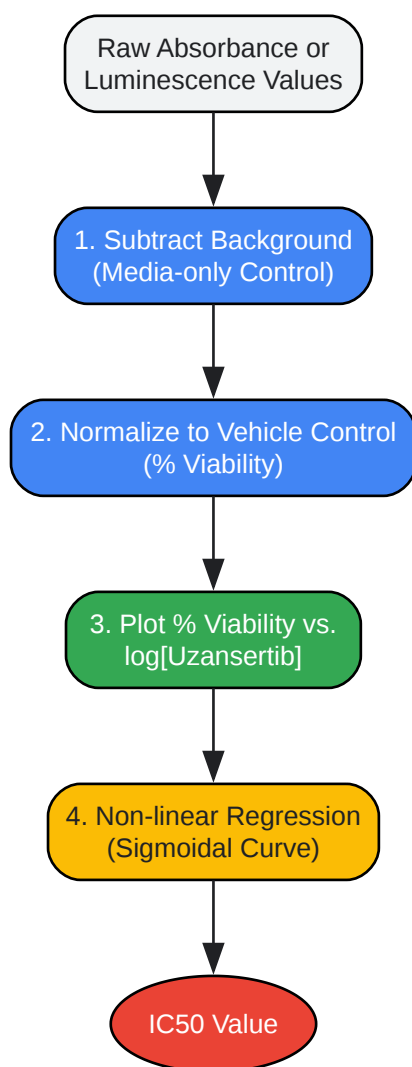
- Items from Protocol 1 (excluding MTT and solubilization buffer)
- Opaque-walled 96-well plates (white or black)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding and Treatment:
 - Follow steps 1-4 from the MTT Assay Protocol, using opaque-walled plates. A typical volume is 100 μ L per well.[\[16\]](#)
- Luminescent Assay and Measurement:

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes. [\[16\]](#)[\[17\]](#)
- Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 μ L reagent to 100 μ L of medium).[\[16\]](#)
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[\[16\]](#)[\[17\]](#)
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[\[16\]](#)[\[17\]](#)
- Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation



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Workflow for data analysis to determine the IC50 value.

- Calculate Percent Viability:
 - First, subtract the average absorbance/luminescence of the media-only (background) wells from all other wells.
 - Calculate the percentage of cell viability for each **Uzansertib** concentration using the following formula: % Viability = (Signal_of_Treated_Cells / Signal_of_Vehicle_Control) * 100[18]
- Generate Dose-Response Curve:
 - Plot the calculated % Viability against the logarithm of the **Uzansertib** concentration.
- Determine IC50 Value:
 - Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[19][20]
 - The software will calculate the IC50 value, which is the concentration of **Uzansertib** that corresponds to 50% cell viability on the fitted curve.

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